Nalmefene

Catalog No.
S536625
CAS No.
55096-26-9
M.F
C21H25NO3
M. Wt
339.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalmefene

CAS Number

55096-26-9

Product Name

Nalmefene

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

WJBLNOPPDWQMCH-MBPVOVBZSA-N

SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Solubility

Freely soluble in water up to 130 mg/mL
In water, 1.4X10+2 mg/L at 25 °C (est)

Synonyms

6-desoxy-6-methylenenaltrexone, nalmefene, nalmefene hydrochloride, Revex, Selincro

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Description

The exact mass of the compound Nalmefene is 339.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water up to 130 mg/mlin water, 1.4x10+2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Naloxone - Supplementary Records. It belongs to the ontological category of morphinane alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Reducing Alcohol Consumption and Cravings

Studies have shown Nalmefene's effectiveness in reducing alcohol consumption and cravings in individuals with AUD. A French prospective cohort study (Use of Nalmefene in Routine Practice: Results from a French Prospective Cohort Study and a National Database Analysis: ) found that patients treated with Nalmefene showed a significant decrease in both total alcohol consumption and the number of heavy drinking days compared to baseline after one year.

Further research using fMRI (functional magnetic resonance imaging) is exploring the mechanism behind Nalmefene's action. A study published in the journal Addiction Biology suggests that Nalmefene might influence brain regions responsible for empathy, social cognition, and behavior, potentially reducing the reinforcing effects of alcohol (The effects of nalmefene on emotion processing in alcohol use disorder - A randomized, controlled fMRI study: ).

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Crystals from ethyl acetate

XLogP3

2.7

Exact Mass

339.1834

LogP

log Kow = 2.66 (est)

Appearance

Solid powder

Melting Point

189.0 °C
105-110 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TOV02TDP9I

Related CAS

58895-64-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking risk level (DRL), without physical withdrawal symptoms and who do not require immediate detoxification [L1024]. Indicated for the complete or partial reversal of opioid drug effects, including respiratory depression - induced by either natural or synthetic opioids - or in the management of known or suspected opioid overdose [FDA Label].
FDA Label
Selincro is indicated for the reduction of alcohol consumption in adult patients with alcohol dependence who have a high drinking-risk level (see section 5.1), without physical withdrawal symptoms and who do not require immediate detoxification., , Selincro should only be prescribed in conjunction with continuous psychosocial support focused on treatment adherence and reducing alcohol consumption., , Selincro should be initiated only in patients who continue to have a high drinking-risk level two weeks after initial assessment.,

Livertox Summary

Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Opioid Antagonists

Therapeutic Uses

Narcotic Antagonists; Neuroprotective Agents; Antipruritics
Nalmefene is indicated for the complete or partial reversal of opioid drug effects, including respiratory depression, induced by either natural or synthetic opioids. /Included in US product label/
Nalmefene is indicated in the management of known or suspected opioid overdose. /Included in US product label/
/Experimental Therapy:/ Pathological gambling is a disabling disorder experienced by approximately 1%-2% of adults and for which there are few empirically validated treatments. The authors examined the efficacy and tolerability of the opioid antagonist nalmefene in the treatment of adults with pathological gambling. A 16-week, randomized, dose-ranging, double-blind, placebo-controlled trial was conducted at 15 outpatient treatment centers across the United States between March 2002 and April 2003. Two hundred seven persons with DSM-IV pathological gambling were randomly assigned to receive nalmefene (25 mg/day, 50 mg/day, or 100 mg/day) or placebo. Scores on the primary outcome measure (Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling) were analyzed by using a linear mixed-effects model. Estimated regression coefficients showed that the 25 mg/day and 50 mg/day nalmefene groups had significantly different scores on the Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling, compared to the placebo group. A total of 59.2% of the subjects who received 25 mg/day of nalmefene were rated as "much improved" or "very much improved" at the last evaluation, compared to 34.0% of those who received placebo. Adverse experiences included nausea, dizziness, and insomnia. Subjects who received nalmefene had a statistically significant reduction in severity of pathological gambling. Low-dose nalmefene (25 mg/day) appeared efficacious and was associated with few adverse events. Higher doses (50 mg/day and 100 mg/day) resulted in intolerable side effects.
Opioid antagonists have been shown to prevent the occurrence of lethal arrhythmias following coronary reperfusion. The effect of a long-lasting, potent opioid antagonist, nalmefene, and congeners in the prevention of reperfusion arrhythmias in dogs was examined. Nalmefene given at a dose of 1 mg/kg iv reduced the incidence of reperfusion arrhythmias significantly when compared to the saline control. Neither N-methyl nalmefene, a quaternary analog that does not cross the blood brain barrier, nor (+) nalmefene, an isomer with no anti-opioid actions, provided any protection against reperfusion arrhythmias. Regional myocardial blood flow profiles, during and after coronary occlusion, were not different between the nalmefene and saline treated groups. Nalmefene prevented the occurrence of reperfusion induced arrhythmias by blocking opioid receptors in the brain.

Pharmacology

Nalmefene has not been shown to produce tolerance, physical dependence, or abuse potential [L1024, FDA Label]. When adminsitered as an antidote for opioid overdose, nalmefene is not known to produce any respiratory depression, psychomimetic effects, or pupillary constriction [FDA Label]. In the absence of opioid agonists, there was no observable pharmacological activity. Nalmefene injection can produce acute withdrawal symptoms in individuals who are opioid-dependent.

MeSH Pharmacological Classification

Narcotic Antagonists

ATC Code

N07BB05
N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BB - Drugs used in alcohol dependence
N07BB05 - Nalmefene

Mechanism of Action

Nalmefene is an opioid system modulator with a distinct μ, δ, and κ receptor profile. It acts as a selective opioid receptor ligand with antagonist activity at the μ and δ receptors and partial agonist activity at the κ receptor [L1024, A31301]. Animal studies suggest that the kappa receptor signalling responses lead to antagonism of acute reward and positive reinforcement effects of drugs by decreasing dopamine in the nucleus accumbens [A31301]. Thus it is suggested that nalmefene may be more effective treatment for alcohol dependence than [DB00704], which is a pure mu and delta receptor antagonist [A31301]. In vivo studies and rat studies have demonstrated that nalmefene reduces self-administration of alcohol, possibly by modulating cortico-mesolimbic functions [L1024]. Nalmefene, a 6-methylene analogue of naltrexone, is a competitive opioid antagonist which binds with high affinity to the mu opioid receptor. Nalmefene itself does not induce any opioid activity, but prevents or reverses the effects of opioids such as respiratory depression and sedation when injected[FDA Label]. Some pharmacodynamic studies showed that nalmefene has a longer duration of action than naloxone at fully reversing doses [FDA Label] however the relative potency of these two antagonists are reported to be similar [A31302].
Nalmefene prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. Pharmacodynamic studies have shown that Nalmefene has a longer duration of action than naloxone at fully reversing doses. Nalmefene has no opioid agonist activity.
In humans, mu- and kappa-opioid receptor agonists lower tuberoinfundibular dopamine, which tonically inhibits prolactin release. Serum prolactin is, therefore, a useful biomarker for tuberoinfundibular dopamine. The current study evaluated the unexpected finding that the relative mu- and kappa-opioid receptor selective antagonist nalmefene increases serum prolactin, indicating possible kappa-opioid receptor agonist activity. In all, 33 healthy human volunteers (14 female) with no history of psychiatric or substance use disorders received placebo, nalmefene 3 mg, and nalmefene 10 mg in a double-blind manner. Drugs were administered between 0900 and 1000 on separate days via 2-min intravenous infusion. Serial blood specimens were analyzed for serum levels of prolactin. Additional in vitro studies of nalmefene binding to cloned human kappa-opioid receptors transfected into Chinese hamster ovary cells were performed. Compared to placebo, both doses of nalmefene caused significant elevations in serum prolactin (p<0.002 for nalmefene 3 mg and p<0.0005 for nalmefene 10 mg). There was no difference in prolactin response between the 3 and 10 mg doses. Binding assays confirmed nalmefene's affinity at kappa-opioid receptors and antagonism of mu-opioid receptors. [(35)S]GTPgammaS binding studies demonstrated that nalmefene is a full antagonist at mu-opioid receptors and has partial agonist properties at kappa-opioid receptors. Elevations in serum prolactin following nalmefene are consistent with this partial agonist effect at kappa-opioid receptors. As kappa-opioid receptor activation can lower dopamine in brain regions important to the persistence of alcohol and cocaine dependence, the partial kappa agonist effect of nalmefene may enhance its therapeutic efficacy in selected addictive diseases.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

5.7X10-14 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

55096-26-9

Associated Chemicals

Nalmefene hydrochloride; 58895-64-0

Wikipedia

Nalmefene

Drug Warnings

Nalmefene is contraindicated in patients with a known hypersensitivity to the product.
Nalmefene, like all drugs in this class, is not the primary treatment for ventilatory failure. In most emergency settings, treatment with nalmefene should follow, not precede, the establishment of a patent airway, ventilatory assistance, administration of oxygen, and establishment of circulatory access.
Accidental overdose with long acting opioids [such as methadone and levo-alpha-acetylmethadol (LAAM)] may result in prolonged respiratory depression. Respiratory depression in both the postoperative and overdose setting may be complex and involve the effects of anesthetic agents, neuromuscular blockers, and other drugs. While nalmefene has a longer duration of action than naloxone in fully reversing doses, the physician should be aware that a recurrence of respiratory depression is possible, even after an apparently adequate initial response to nalmefene treatment.
Patients treated with nalmefene should be observed until, in the opinion of the physician, there is no reasonable risk of recurrent respiratory depression.
For more Drug Warnings (Complete) data for NALMEFENE (12 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life is approximately 12.5 hours following oral administration. After intravenous administration of 1 mg in adult males, the terminal half life was 10.8 ± 5.2 hours.
After intravenous administration of 1 mg nalmefene to normal males (ages 19-32), plasma concentrations declined biexponentially with a redistribution and a terminal elimination half-life of 41 +/- 34 minutes and 10.8 +/- 5.2 hours, respectively.
Elimination half-life increased from 10.2 +/- 2.2 hours to 11.9 +/- 2.0 hours in the hepatically impaired.
The elimination half-life was prolonged in ESRD patients from 10.2 +/- 2.2 hours in normals to 26.1 +/- 9.9 hours.
Half-life is 10.3 to 12.9 h

Use Classification

Human drugs -> Selincro -> EMA Drug Category
Drugs used in alcohol dependence -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Nalmefene is synthesized by a Wittig reaction of naltrexone with triphenylmethylphosphonium bromide in DMSO under basic catalysis of NaH.
Preparation: J. Fishman, US 3814768 (1974 to M.J. Lewenstein)

General Manufacturing Information

Nalmafene is a relatively pure mu-receptor antagonist that is more potent than naloxone.

Clinical Laboratory Methods

Analyte: nalmefene; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection
HPLC determination in human plasma

Interactions

Preclinical studies have shown that both flumazenil and nalmefene can induce seizures in animals. The coadministration of both flumazenil and nalmefene produced fewer seizures than expected in a study in rodents, based on the expected effects of each drug alone. Based on these data, an adverse interaction from the coadministration of the two drugs is not expected, but physicians should remain aware of the potential risk of seizures from agents in these classes.

Stability Shelf Life

Parenteral drug products should be inspected visually for particulate matter and discoloration prior to administration, whenever solution and container permit.

Dates

Modify: 2023-08-15
1: Guerzoni S, Pellesi L, Pini LA, Caputo F. Drug-drug interactions in the treatment for alcohol use disorders: A comprehensive review. Pharmacol Res. 2018 Apr 30;133:65-76. doi: 10.1016/j.phrs.2018.04.024. [Epub ahead of print] Review. PubMed PMID: 29719204.
2: Uhari-Väänänen J, Raasmaja A, Bäckström P, Oinio V, Carroll FI, Airavaara M, Kiianmaa K, Piepponen P. The κ-opioid receptor antagonist JDTic decreases ethanol intake in alcohol-preferring AA rats. Psychopharmacology (Berl). 2018 May;235(5):1581-1591. doi: 10.1007/s00213-018-4868-x. Epub 2018 Feb 28. PubMed PMID: 29492614.
3: Barrio P, Ortega L, Guardia J, Roncero C, Yuguero L, Gual A. Reply to Braillon et al.: Nalmefene Phase IV Study: A Seeding Flying in the Face of Evidence? Clin Drug Investig. 2018 Apr;38(4):387-388. doi: 10.1007/s40261-018-0625-5. PubMed PMID: 29480453.
4: Khouri C, Arbib F, Revol B, Pepin JL, Tamisier R. Severe central sleep apnoea associated with nalmefene: a case report. Br J Clin Pharmacol. 2018 May;84(5):1075-1076. doi: 10.1111/bcp.13547. Epub 2018 Feb 26. PubMed PMID: 29479731; PubMed Central PMCID: PMC5903229.
5: Braillon A, Taiebi F, Bernoussi A. Nalmefene Phase IV Study: A Seeding Flying in the Face of Evidence? Clin Drug Investig. 2018 Apr;38(4):385-386. doi: 10.1007/s40261-018-0628-2. PubMed PMID: 29476330.
6: Donoghue K. Commentary on Palpacuer et al. (2018): Do small effects on total alcohol consumption translate into clinical practice? Addiction. 2018 Feb;113(2):238-239. doi: 10.1111/add.14081. PubMed PMID: 29314404.
7: Urbanoski K, Cheng J, Rehm J, Kurdyak P. Frequent use of emergency departments for mental and substance use disorders. Emerg Med J. 2018 Apr;35(4):220-225. doi: 10.1136/emermed-2015-205554. Epub 2018 Jan 8. PubMed PMID: 29311114.
8: Spanagel R. Animal models of addiction. Dialogues Clin Neurosci. 2017 Sep;19(3):247-258. PubMed PMID: 29302222; PubMed Central PMCID: PMC5741108.
9: Litten RZ, Falk DE, Ryan ML, Fertig J, Leggio L. Advances in Pharmacotherapy Development: Human Clinical Studies. Handb Exp Pharmacol. 2018 Jan 3. doi: 10.1007/164_2017_79. [Epub ahead of print] PubMed PMID: 29294197.
10: Wu Q, Chen X, Wang J, Sun P, Weng M, Chen W, Sun Z, Zhu M, Miao C. Nalmefene attenuates malignant potential in colorectal cancer cell via inhibition of opioid receptor. Acta Biochim Biophys Sin (Shanghai). 2018 Feb 1;50(2):156-163. doi: 10.1093/abbs/gmx131. PubMed PMID: 29267844.
11: Salimi V, Mirzaei H, Ramezani A, Tahamtan A, Jamali A, Shahabi S, Golaram M, Minaei B, Gharagozlou MJ, Mahmoodi M, Bont L, Shokri F, Mokhtari-Azad T. Blocking of opioid receptors in experimental formaline-inactivated respiratory syncytial virus (FI-RSV) immunopathogenesis: from beneficial to harmful impacts. Med Microbiol Immunol. 2018 Apr;207(2):105-115. doi: 10.1007/s00430-017-0531-0. Epub 2017 Dec 18. PubMed PMID: 29256094.
12: Antonelli M, Ferrulli A, Sestito L, Vassallo GA, Tarli C, Mosoni C, Rando MM, Mirijello A, Gasbarrini A, Addolorato G. Alcohol addiction - the safety of available approved treatment options. Expert Opin Drug Saf. 2018 Feb;17(2):169-177. doi: 10.1080/14740338.2018.1404025. Epub 2017 Nov 20. Review. PubMed PMID: 29120249.
13: Millier A, Laramée P, Rahhali N, Aballéa S, Daeppen JB, Rehm J, Toumi M. Cost-Effectiveness of Nalmefene Added to Psychosocial Support for the Reduction of Alcohol Consumption in Alcohol-Dependent Patients With High/Very High Drinking Risk Levels: A Microsimulation Model. J Stud Alcohol Drugs. 2017 Nov;78(6):867-876. PubMed PMID: 29087821.
14: Barrio P, Ortega L, Guardia J, Roncero C, Yuguero L, Gual A. Who Receives Nalmefene and How Does It Work in the Real World? A Single-Arm, Phase IV Study of Nalmefene in Alcohol Dependent Outpatients: Baseline and 1-Month Results. Clin Drug Investig. 2018 Feb;38(2):147-155. doi: 10.1007/s40261-017-0590-4. PubMed PMID: 29080208.
15: Coppola M, Mondola R. Opioid receptor antagonists in the treatment of pathological gambling. J Opioid Manag. 2017 Jul/Aug;13(4):205-206. doi: 10.5055/jom.2017.0388. PubMed PMID: 28983886.
16: Palpacuer C, Duprez R, Huneau A, Locher C, Boussageon R, Laviolle B, Naudet F. Pharmacologically controlled drinking in the treatment of alcohol dependence or alcohol use disorders: a systematic review with direct and network meta-analyses on nalmefene, naltrexone, acamprosate, baclofen and topiramate. Addiction. 2018 Feb;113(2):220-237. doi: 10.1111/add.13974. Epub 2017 Sep 20. Review. PubMed PMID: 28940866.
17: Pujol CN, Paasche C, Laprevote V, Trojak B, Vidailhet P, Bacon E, Lalanne L. Cognitive effects of labeled addictolytic medications. Prog Neuropsychopharmacol Biol Psychiatry. 2018 Feb 2;81:306-332. doi: 10.1016/j.pnpbp.2017.09.008. Epub 2017 Sep 14. Review. PubMed PMID: 28919445.
18: Johansen KGV, Tarp S, Astrup A, Lund H, Pagsberg AK, Christensen R. Harms associated with taking nalmefene for substance use and impulse control disorders: A systematic review and meta-analysis of randomised controlled trials. PLoS One. 2017 Aug 29;12(8):e0183821. doi: 10.1371/journal.pone.0183821. eCollection 2017. Review. PubMed PMID: 28850596; PubMed Central PMCID: PMC5574613.
19: Callaghan CK, Rouine J, Dean RL, Knapp BI, Bidlack JM, Deaver DR, O'Mara SM. Antidepressant-like effects of 3-carboxamido seco-nalmefene (3CS-nalmefene), a novel opioid receptor modulator, in a rat IFN-α-induced depression model. Brain Behav Immun. 2018 Jan;67:152-162. doi: 10.1016/j.bbi.2017.08.016. Epub 2017 Aug 24. PubMed PMID: 28844812.
20: Lescut C, Gaboriau L, Carton L, Rolland B. Naltrexone- or Nalmefene-Related Buprenorphine Withdrawal: Treat It With… More Buprenorphine. J Clin Psychopharmacol. 2017 Oct;37(5):631-633. doi: 10.1097/JCP.0000000000000763. PubMed PMID: 28806388.

Explore Compound Types